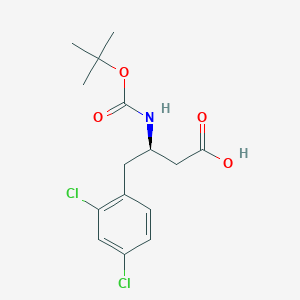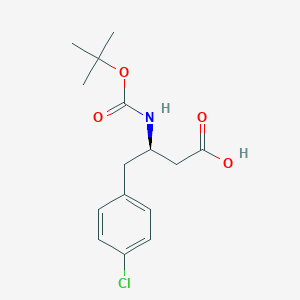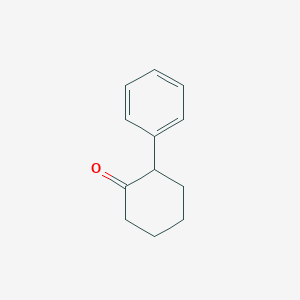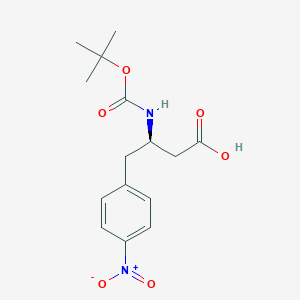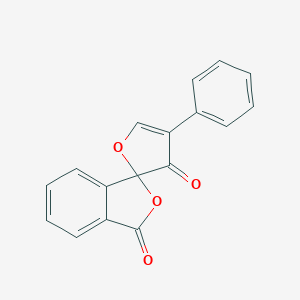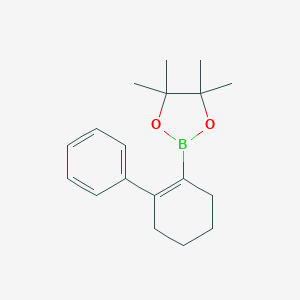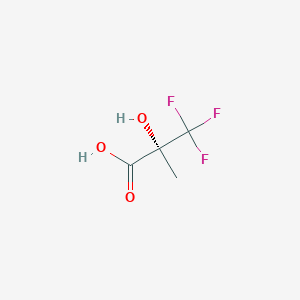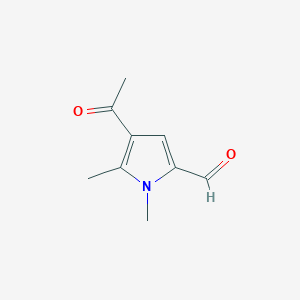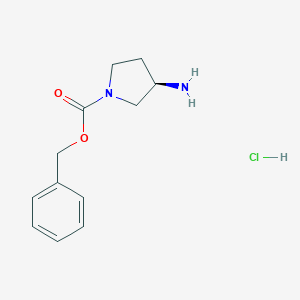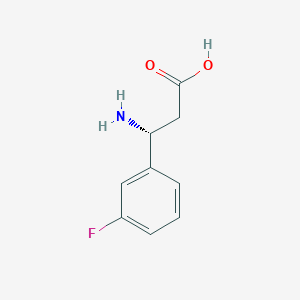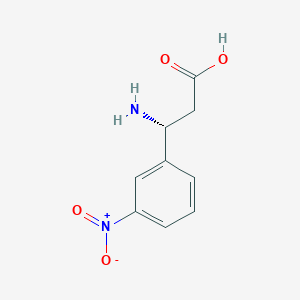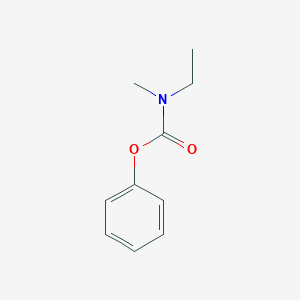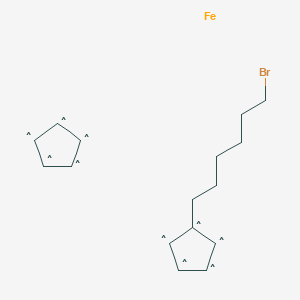
(6-Bromohexyl)ferrocène
Vue d'ensemble
Description
Applications De Recherche Scientifique
(6-Bromohexyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex ferrocene derivatives.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological systems.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)ferrocene typically involves the reaction of ferrocene with a bromohexane derivative. One common method is the nucleophilic substitution reaction where ferrocene is reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ferrocene moiety .
Industrial Production Methods
While specific industrial production methods for (6-Bromohexyl)ferrocene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromohexyl)ferrocene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The compound can be reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines.
Oxidation: Mild oxidizing agents such as silver sulfate or p-benzoquinone are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidohexylferrocene, thiolhexylferrocene, and aminohexylferrocene.
Oxidation: The major product is ferrocenium hexyl bromide.
Reduction: The major product is hexylferrocene.
Mécanisme D'action
The mechanism of action of (6-Bromohexyl)ferrocene is primarily based on its ability to undergo redox reactions. The ferrocene moiety can be oxidized to ferrocenium, which can then participate in various electron transfer processes . This redox activity is crucial for its applications in electrochemical sensors and as a catalyst in organic reactions .
Comparaison Avec Des Composés Similaires
Propriétés
InChI |
InChI=1S/C11H16Br.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9H,1-3,6-7,10H2;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDAJXWPKYLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCBr.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (6-Bromohexyl)ferrocene influence the synthesis of carbon nanotubes?
A: (6-Bromohexyl)ferrocene plays a crucial role in a modified chemical vapor deposition method for synthesizing specific types of carbon nanotubes (CNTs). [] When added in controlled amounts to ferrocene during the pyrolysis process, it allows researchers to selectively produce:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


